
Myelin Basic Protein (87-99) (human, bovine, rat)
Vue d'ensemble
Description
Myelin Basic Protein (87-99) (human, bovine, rat) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide is known for its role in inducing T cell proliferation and Th1 polarization in the central nervous system, making it a significant antigenic component implicated in the pathophysiology of multiple sclerosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Basic Protein (87-99) (human, bovine, rat) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid to which subsequent amino acids are sequentially added. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.
Cleavage: of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of Myelin Basic Protein (87-99) (human, bovine, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the peptide’s purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: Myelin Basic Protein (87-99) (human, bovine, rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences
Applications De Recherche Scientifique
1.1. Altered Peptide Ligands
Research has shown that altered peptide ligands derived from MBP (87-99) can modulate T-cell responses. For instance, mutations at key residues (K91 and P96) have been demonstrated to shift immune responses from Th1 to Th2 profiles. This shift is beneficial as Th2 responses are generally associated with anti-inflammatory effects, potentially offering therapeutic avenues for MS treatment .
Table 1: Effects of Mutant Peptides on Cytokine Profiles
Peptide Variant | Cytokine Response | Notes |
---|---|---|
Native MBP (87-99) | High IFN-γ | Promotes Th1 response |
[R91, A96]MBP (87-99) | Reduced IFN-γ | Diverts response towards Th2 |
[A91, A96]MBP (87-99) | High IL-4 | Strong Th2 response |
The double-mutant analogue [A91, A96]MBP (87-99) conjugated to reduced mannan has shown promise in reducing EAE severity by promoting IL-4 production while inhibiting IFN-γ secretion, indicating its potential as a therapeutic agent .
1.2. Cyclic Peptide Analogs
Cyclic analogs of MBP (87-99) have been synthesized to enhance stability and biological activity. These cyclic peptides have been tested in EAE models and demonstrated protective effects when administered prophylactically or therapeutically .
Table 2: Comparison of Linear vs. Cyclic Peptides
Type | Stability | Efficacy in EAE Models |
---|---|---|
Linear MBP (87-99) | Moderate | Standard efficacy |
Cyclic MBP (87-99) | High | Enhanced protective effects |
2.1. Molecular Modeling
Molecular modeling studies have provided insights into the interactions between MBP (87-99) and major histocompatibility complex (MHC) class II molecules. These studies reveal that specific amino acid substitutions can significantly alter binding affinity and T-cell receptor engagement, which is critical for understanding how to design effective immunotherapies .
2.2. Biophysical Characterization
The biophysical properties of MBP (87-99), including its solubility and structural conformation, have been characterized using techniques such as circular dichroism and nuclear magnetic resonance spectroscopy. These analyses confirm that the peptide remains largely unstructured in solution but adopts specific conformations upon binding to MHC molecules .
Therapeutic Implications
The ability of altered forms of MBP (87-99) to modulate immune responses opens new avenues for therapeutic interventions in autoimmune diseases like MS. By designing peptides that favor anti-inflammatory pathways or inhibit pathogenic T-cell activation, researchers aim to develop novel treatments that could mitigate disease progression.
4.1. EAE Models
Numerous studies using EAE models have demonstrated that administration of mutant MBP peptides can significantly reduce clinical symptoms associated with demyelination and inflammation:
- In one study, mice treated with [A91, A96]MBP (87-99) showed a marked decrease in disease severity compared to controls receiving native peptides .
4.2. Human Studies
Clinical observations indicate that patients with MS exhibit increased T-cell reactivity to MBP (87-99). Therapeutic strategies involving administration of modified peptides are currently under investigation to assess their efficacy in altering disease course or severity in human subjects .
Mécanisme D'action
Myelin Basic Protein (87-99) (human, bovine, rat) exerts its effects by inducing T cell proliferation and Th1 polarization in the central nervous system. This peptide interacts with T cell receptors, leading to the activation of T cells and the release of pro-inflammatory cytokines. The molecular targets include major histocompatibility complex (MHC) molecules and T cell receptors. The pathways involved are primarily related to immune response and inflammation .
Comparaison Avec Des Composés Similaires
Myelin Basic Protein (72-85): Another peptide fragment from myelin basic protein, also studied for its role in multiple sclerosis.
Myelin Basic Protein (1-14): A shorter peptide fragment with similar immunogenic properties.
Uniqueness: Myelin Basic Protein (87-99) (human, bovine, rat) is unique due to its specific sequence, which makes it a potent inducer of T cell proliferation and Th1 polarization. This peptide’s ability to mimic the immunogenic properties of the full-length myelin basic protein makes it a valuable tool in studying autoimmune diseases and developing therapeutic interventions .
Activité Biologique
Myelin Basic Protein (MBP) is a crucial component of the myelin sheath that insulates nerve fibers in the central nervous system (CNS). The peptide MBP (87-99) is particularly significant as it serves as an immunodominant epitope implicated in autoimmune diseases such as multiple sclerosis (MS). This article explores the biological activity of MBP (87-99) across different species, focusing on its role in T cell activation, experimental autoimmune encephalomyelitis (EAE), and potential therapeutic applications.
Structure and Composition
MBP (87-99) is composed of 13 amino acids, with specific residues critical for its interaction with T cell receptors (TCRs). The sequence includes key contact sites at positions 91 and 96, which are pivotal for TCR binding and subsequent immune response activation.
Encephalitogenic Properties
MBP (87-99) is recognized as an encephalitogenic peptide , meaning it can induce EAE in susceptible animal models. This property has been extensively studied to understand its role in MS pathogenesis:
- T Cell Activation : MBP (87-99) stimulates T cell proliferation, particularly promoting a Th1-type immune response characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) .
- Experimental Autoimmune Encephalomyelitis : Immunization with MBP (87-99) leads to EAE development in various rodent models, including SJL/J mice and Lewis rats. This model mimics the inflammatory demyelination seen in MS patients .
Altered Peptide Ligands
Research has shown that modifications to the MBP (87-99) sequence can alter its immunogenicity:
- Cyclic Analogues : Cyclic forms of MBP (87-99), such as cyclo(91–99)[Ala 96]MBP 87–99, have demonstrated enhanced stability and reduced immunogenicity compared to their linear counterparts. These analogues have been effective in preventing EAE when administered prophylactically .
- Mutant Peptides : Substituting key residues at positions 91 and 96 with Arg and Ala ([R 91, A 96]MBP 87–99) resulted in a significant decrease in IFN-γ production while promoting IL-4 secretion, indicating a shift from a Th1 to a Th2 response . This suggests potential for therapeutic strategies aimed at modulating immune responses in MS.
- Citrullination Effects : The citrullination of arginine residues within the peptide has been shown to enhance T cell proliferative responses and cytokine secretion, further emphasizing the role of post-translational modifications in immune modulation .
Comparative Biological Activity Table
Peptide Variant | Species Tested | EAE Induction | Cytokine Profile | Binding Affinity to MHC |
---|---|---|---|---|
Wild-Type MBP (87-99) | Rat | Yes | High IFN-γ | Moderate |
[R 91, A 96]MBP 87–99 | Mouse | Reduced | Low IFN-γ, High IL-4 | High |
Cyclo(91–99)[Ala 96]MBP 87–99 | Rat | Yes | Balanced cytokine response | Very High |
[Cit 91, A 96]MBP 87–99 | Mouse | Yes | Enhanced IL-2 and IFN-γ | Moderate |
Q & A
Basic Research Questions
Q. What structural features of Myelin Basic Protein (87-99) (MBP₈₇–₉₉) are critical for its encephalitogenic activity?
The MBP₈₇–₉₉ peptide (sequence: Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro) contains key residues (e.g., Phe-Phe-Lys-Asn) that form the core encephalitogenic epitope. Studies show that substitutions at positions 91 (Arg) or 96 (Ala) alter T cell receptor (TCR) binding affinity and cytokine polarization . Methodologically, structural analysis via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy can resolve conformational stability, while alanine scanning mutagenesis identifies critical residues for immunogenicity .
Q. How is MBP₈₇–₉₉ used to establish experimental autoimmune encephalomyelitis (EAE) models?
MBP₈₇–₉₉ is emulsified in complete Freund’s adjuvant (CFA) and injected subcutaneously in susceptible rodent strains (e.g., Lewis rats or SJL/J mice). This induces Th1-polarized T cell responses, mimicking multiple sclerosis (MS) pathology. Key parameters include peptide purity (>95% by HPLC), dosage (50–100 µg/animal), and adjuvant composition . Post-immunization, clinical scoring of paralysis and histopathological analysis of CNS demyelination validate model efficacy .
Q. What protocols ensure peptide stability during in vitro T cell proliferation assays?
Dissolve MBP₈₇–₉₉ in sterile water (1 mg/ml) and aliquot for storage at -20°C to avoid freeze-thaw degradation. For assays, use antigen-presenting cells (APCs) pulsed with 10–20 µM peptide. Measure proliferation via ³H-thymidine incorporation or CFSE dilution, and validate specificity using TCR-blocking antibodies or MHC class II inhibitors .
Advanced Research Questions
Q. How do post-translational modifications (e.g., citrullination) of MBP₈₇–₉₉ influence autoimmune responses?
Citrullination of arginine residues (e.g., Arg91) enhances MHC class II binding affinity and shifts cytokine profiles from Th1 to Th17 in MS patient-derived T cells. Methodologically, mass spectrometry identifies modification sites, while in vitro differentiation assays (e.g., IL-17 ELISpot) quantify Th17 polarization . Such modifications may explain epitope spreading in progressive MS .
Q. What mechanisms underlie contradictory findings in MBP₈₇–₉₉-induced immune tolerance versus autoimmunity?
Discrepancies arise from peptide dosage, administration route, and host genetics. Low-dose subcutaneous exposure induces regulatory T cells (Tregs) via anergy, while high-dose intranasal delivery promotes deletion of autoreactive T cells. Flow cytometry for FoxP3+ Tregs and TCR avidity measurements can differentiate these mechanisms . Strain-specific MHC haplotypes (e.g., DRB1*1501 in humans vs. H-2s in mice) also affect outcomes .
Q. How can cyclic or altered peptide ligands (APLs) of MBP₈₇–₉₉ improve therapeutic specificity?
Cyclization (e.g., lactam bridges) stabilizes the β-turn structure, enhancing MHC binding and TCR antagonism. APLs with substitutions at TCR contact residues (e.g., [Ala96]) reduce encephalitogenicity while retaining tolerogenic potential. In silico docking simulations and in vivo EAE suppression assays validate these designs . Clinical trials of dirucotide (MBP₈₂–₉₈) demonstrate delayed MS progression via Th2 shift .
Q. Why do MBP₈₇–₉₉-induced immune responses vary between human PBMCs and rodent splenocytes?
Species differences in MHC-II binding motifs (e.g., human HLA-DR vs. mouse I-Aˢ) and TCR repertoires affect epitope recognition. Cross-reactivity studies using HLA-transgenic mice or humanized TCR models can bridge this gap. Cytokine profiling (IFN-γ/IL-4 ratios) further clarifies Th1/Th2 bias .
Q. Methodological Challenges & Solutions
Q. How to resolve batch-to-batch variability in MBP₈₇–₉₉ bioactivity?
Validate peptide quality via:
- HPLC-MS : Confirm ≥95% purity and correct molecular weight (1555.8 Da).
- Circular dichroism : Ensure α-helical/β-sheet content matches reference spectra.
- Functional assays : Compare T cell proliferation rates across batches using a reference control (e.g., commercial MBP₈₇–₉₉ from Tocris) .
Q. What strategies optimize MBP₈₇–₉₉ solubility for in vivo studies?
Use acetate salts (e.g., Myelin Basic Protein (87-99) Acetate) to enhance aqueous solubility. Sonication in PBS (pH 7.4) or inclusion of DMSO (<0.1%) aids dissolution. Dynamic light scattering (DLS) monitors aggregation, critical for consistent emulsification in CFA .
Q. Translational Research Considerations
Q. Can MBP₈₇–₉₉-derived APLs overcome antigenic drift in chronic MS?
APLs with modified TCR contact residues (e.g., [Arg91, Ala96]) show reduced cross-reactivity with endogenous epitopes. Combinatorial peptide libraries and single-cell TCR sequencing identify conserved epitopes for multi-target therapies . Preclinical data suggest cyclic APLs resist enzymatic degradation, prolonging therapeutic effects .
Propriétés
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-SAKFXWCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.